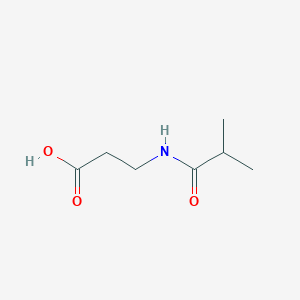

3-(2-Methylpropanamido)propanoic acid

Description

3-(2-Methylpropanamido)propanoic acid is a β-alanine derivative featuring a 2-methylpropanamido group at the 3-position of the propanoic acid backbone.

Properties

IUPAC Name |

3-(2-methylpropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)7(11)8-4-3-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKJCGBSXJCYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanamido)propanoic acid typically involves the reaction of 2-methylpropanoyl chloride with glycine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with glycine to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethyl acetate at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanamido)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

3-(2-Methylpropanamido)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 4-isobutylphenyl or dihydroxyphenyl) exhibit enhanced pharmacological activities, such as anti-inflammatory or antioxidant effects, compared to alkyl-substituted derivatives like this compound .

- Ester vs. Amide Linkages : Esterified derivatives (e.g., compound 13 in ) demonstrate higher solubility in polar solvents, whereas amide-linked analogs (e.g., NSAID conjugates in ) show improved metabolic stability .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from related compounds:

- Melting Points: 3-Phenylpropanoic acid derivatives (e.g., 3-(2-Thienyl)propanoic acid) typically melt between 120–150°C, whereas amide derivatives (e.g., NSAID conjugates) have higher melting points (>180°C) due to hydrogen bonding .

- Solubility: Amide derivatives are less water-soluble than their carboxylate salts or esterified counterparts, as seen in plant-derived phenolic acids .

Critical Analysis of Contradictions and Gaps

- Pharmacological Focus: Synthetic NSAID conjugates prioritize anti-inflammatory activity , whereas plant-derived analogs emphasize antioxidant or immunomodulatory effects . This divergence complicates direct efficacy comparisons.

- Safety Data: Safety profiles for this compound remain unstudied, unlike iodinated or fluorinated propanoic acids, which have documented toxicity risks .

Biological Activity

3-(2-Methylpropanamido)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in various fields including pharmaceuticals and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a propanoic acid backbone with a 2-methylpropanamide substituent. The structural characteristics contribute to its unique biological properties.

Biological Activity Overview

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key metabolic enzymes. For instance, derivatives of propanoic acid have shown significant inhibition of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in glucose metabolism. This inhibition can enhance lactate oxidation in human fibroblasts, suggesting therapeutic potential for metabolic disorders.

2. Antimicrobial Activity

Research indicates that propanoic acid derivatives exhibit antimicrobial properties. A study demonstrated that this compound was effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The compound has been examined for its anti-inflammatory properties. It was found to modulate inflammatory pathways in vitro, potentially reducing the production of pro-inflammatory cytokines. This suggests its application in treating inflammatory diseases.

Case Studies

Case Study 1: PDHK Inhibition

In a controlled study, derivatives of this compound were tested for their inhibitory effects on PDHK. The results indicated an IC₅₀ value of approximately 16 nM for one derivative, demonstrating potent inhibition and suggesting potential applications in metabolic disease management.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis

To understand the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains an amide group and a carboxylic acid | Exhibits enzyme inhibition and antimicrobial activity |

| Propionic acid | Simple carboxylic acid | Limited biological activity compared to derivatives |

| Other derivatives | Varying side chains | Different reactivity profiles and biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.